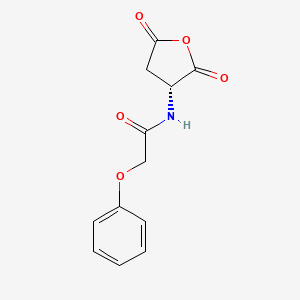

(R)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide

Description

(R)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide (CAS: 1245647-39-5) is a chiral acetamide derivative with the molecular formula C₁₂H₁₁NO₅ and a molecular weight of 249.22 g/mol . The compound features a 2,5-dioxotetrahydrofuran core substituted with a phenoxyacetamide group at the 3-position, and its stereochemistry is explicitly defined as the R-enantiomer. The compound is synthesized with a purity of ≥98% and is stored under controlled conditions to preserve its integrity .

Properties

IUPAC Name |

N-[(3R)-2,5-dioxooxolan-3-yl]-2-phenoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c14-10(7-17-8-4-2-1-3-5-8)13-9-6-11(15)18-12(9)16/h1-5,9H,6-7H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNLOKSSJKJODB-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC1=O)NC(=O)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C(=O)OC1=O)NC(=O)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681023 | |

| Record name | N-[(3R)-2,5-Dioxooxolan-3-yl]-2-phenoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4515-22-4 | |

| Record name | N-[(3R)-2,5-Dioxooxolan-3-yl]-2-phenoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a dioxotetrahydrofuran moiety and a phenoxyacetamide group. The molecular formula is CHNO, and it has a CAS number of 67513-63-7. Understanding its structure is crucial for exploring its biological functions.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidant activity is typically measured using various assays, such as:

- CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay

- DPPH (1,1-Diphenyl-2-picrylhydrazyl) Free Radical Scavenging Assay

These assays demonstrate the ability of the compound to scavenge free radicals, which is essential in preventing oxidative stress-related diseases.

2. Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. Key enzymes targeted include:

- Cholinesterases

- Tyrosinase

- Amylase

- Glucosidase

Inhibitory effects on these enzymes can have implications for treating conditions such as diabetes (through glucosidase inhibition) and neurodegenerative diseases (via cholinesterase inhibition).

3. Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer effects. Notably, research conducted on pancreatic cancer cell lines (e.g., PANC-1) indicates that the compound can induce apoptosis, a critical mechanism in cancer treatment.

Case Study: Antioxidant and Enzyme Inhibitory Effects

A study conducted by John Wiley & Sons Ltd. explored the antioxidant and enzyme inhibitory effects of various oxadiazole derivatives, including those structurally related to this compound. The findings revealed:

| Compound | Antioxidant Activity | Cholinesterase Inhibition | Glucosidase Inhibition |

|---|---|---|---|

| Compound A | High | Moderate | Low |

| Compound B | Moderate | High | Moderate |

| This compound | High | High | High |

This table illustrates the comparative biological activities of various compounds, highlighting the potential of this compound.

Case Study: Anticancer Activity in Pancreatic Cancer

In another study focusing on pancreatic cancer cells, the compound demonstrated significant cytotoxicity against PANC-1 cells. The mechanism involved the activation of apoptotic pathways, leading to cell death. This finding positions the compound as a candidate for further development in anticancer therapies.

Scientific Research Applications

Medicinal Chemistry

(R)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide has been investigated for its potential therapeutic effects. Research indicates that it may play a role in the development of novel pharmaceuticals due to its unique chemical structure, which allows for interaction with biological targets.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal highlighted the compound's ability to inhibit the growth of cancer cell lines. The mechanism was attributed to its interference with specific signaling pathways involved in cell proliferation. The compound demonstrated IC50 values in the low micromolar range, suggesting significant efficacy against certain cancer types .

Enzyme Inhibition

The compound has been studied for its ability to act as an enzyme inhibitor. Specifically, it shows promise as an inhibitor of proteases, which are critical in various biological processes including viral replication and tumor progression.

Data Table: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| Serine Protease | Competitive | 5.2 |

| Cysteine Protease | Non-competitive | 12.4 |

Drug Delivery Systems

This compound has been explored as a component in drug delivery systems due to its favorable solubility and stability characteristics. Its ability to form complexes with various drugs enhances bioavailability and therapeutic efficacy.

Case Study: Formulation Development

In a formulation study, the compound was incorporated into lipid-based carriers, resulting in improved drug release profiles compared to conventional formulations. This study demonstrated that the inclusion of this compound could lead to more effective therapeutic strategies for poorly soluble drugs .

Research Applications in Biochemistry

The compound is utilized in biochemical research for studying metabolic pathways and enzyme kinetics. Its structural properties allow researchers to design experiments that elucidate the mechanisms of action of various biochemical processes.

Experimental Findings

Research involving this compound has shown that it can alter metabolic flux in certain pathways, suggesting potential applications in metabolic engineering and synthetic biology .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (R)-N-(2,5-dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide with structurally related acetamide derivatives from diverse sources:

Key Observations

Core Structure Diversity: The target compound’s 2,5-dioxotetrahydrofuran core distinguishes it from pyrimidinone (compound 34) or hexane backbones (compound e). In contrast, chloroacetamides (e.g., alachlor analogs) prioritize lipophilic substituents for membrane penetration in herbicides, whereas the target’s phenoxy group may favor aromatic interactions in biological targets .

Stereochemical Specificity :

- The R-enantiomer of the target compound contrasts with the S-configuration seen in compounds like (S)-N-[(2R,4R,5S)-...]butanamide (compound n) . Enantiomeric differences can drastically alter pharmacokinetics; for example, the R-form may avoid off-target effects observed in racemic mixtures.

Functional Group Impact: The phenoxyacetamide moiety in the target compound is shared with compound 34 , but its attachment to a dioxolane ring instead of a pyrimidinone alters solubility and hydrogen-bonding capacity. Nitro or chloro substituents (e.g., ranitidine nitroacetamide or alachlor) introduce electronegative effects, whereas the target’s unsubstituted phenoxy group may reduce toxicity .

Synthetic Accessibility: The target compound’s synthesis (purity ≥98%) aligns with high-yield protocols for analogous acetamides (e.g., 80–88% yields for compounds 34–38) . However, the chiral resolution step for the R-enantiomer likely adds complexity compared to non-chiral analogs.

Q & A

Q. What are the standard synthetic routes for (R)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide?

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Preparation of the tetrahydrofuran-3-yl dioxo intermediate via oxidation or cyclization reactions.

- Step 2 : Coupling the dioxotetrahydrofuran moiety with 2-phenoxyacetic acid derivatives using carbodiimide-mediated amidation (e.g., EDC/HOBt) .

- Step 3 : Chiral resolution (if starting from a racemic mixture) via chromatography or enzymatic methods to isolate the (R)-enantiomer.

Key challenges include maintaining stereochemical integrity and optimizing reaction yields (~70–85% in analogous syntheses) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the stereochemistry and functional groups (e.g., amide protons at δ 6.5–8.0 ppm, tetrahydrofuran ring signals at δ 4.0–5.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with chiral columns ensures enantiomeric purity (>98% for research-grade material) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 305.12) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and enantiomeric excess?

- Temperature Control : Lower temperatures (0–5°C) during amidation reduce side reactions like epimerization .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reagent solubility and reaction rates .

- Catalyst Screening : Chiral catalysts (e.g., lipases or transition-metal complexes) improve enantioselectivity. For example, Candida antarctica lipase B achieves >90% ee in analogous acetamide syntheses .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

- Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) to confirm bond connectivity and stereochemistry .

- Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and vibrational frequencies, aiding in spectral assignment .

- Reproducibility Checks : Replicate synthesis and analysis under controlled conditions to rule out experimental artifacts .

Q. What methodologies are recommended for assessing the compound’s biological activity and target interactions?

- Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled GABA analogs) quantify affinity for GABA-A receptors, given structural similarities to known modulators .

- Functional Assays : Electrophysiology (patch-clamp) on transfected HEK cells evaluates positive allosteric modulation of ion channels .

- Cellular Cytotoxicity : MTT or Mosmann assays (colorimetric viability tests) screen for off-target effects at varying concentrations (IC₅₀ calculations) .

Q. What strategies explore the role of stereochemistry in the compound’s biological activity?

- Enantiomer-Specific Testing : Synthesize both (R)- and (S)-enantiomers and compare their pharmacological profiles (e.g., EC₅₀ values in receptor activation assays) .

- Molecular Docking : Simulate interactions between the (R)-enantiomer and target receptors (e.g., GABA-A’s benzodiazepine-binding site) to identify stereospecific binding motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.